molecular formula C18H19F2NO5S2 B2572323 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine CAS No. 1797080-01-3

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine

Cat. No.: B2572323
CAS No.: 1797080-01-3
M. Wt: 431.47
InChI Key: FMGMKPFDSTYWCZ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a synthetic, high-purity chemical compound designed for research and development purposes. As a piperidine derivative featuring dual arylsulfonamide groups, it is of significant interest in medicinal chemistry for the design of novel biologically active molecules. Compounds within this structural class have been investigated for their potential to interact with key central nervous system (CNS) targets . Specifically, related arylsulfonamide derivatives of piperidine have been identified as potent dual antagonists of the α2A-adrenoceptor (α2A-AR) and the 5-HT7 receptor (5-HT7R) . Pharmacological blockade of these receptors is a recognized strategy in preclinical research for investigating new pathways to treat depressive disorders, as it can increase the levels of norepinephrine and serotonin in certain brain areas . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. The presence of multiple sulfonamide groups makes it a valuable candidate for studying molecular recognition and protein-ligand interactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO5S2/c1-26-18-9-8-15(11-17(18)20)28(24,25)21-10-2-3-16(12-21)27(22,23)14-6-4-13(19)5-7-14/h4-9,11,16H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGMKPFDSTYWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. Its structure incorporates sulfonyl groups, which are known to enhance biological activity through various mechanisms. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F2N2O4S2C_{15}H_{14}F_2N_2O_4S_2, with a molecular weight of 394.41 g/mol. The compound features two fluorobenzenesulfonyl moieties attached to a piperidine ring, which is expected to play a significant role in its biological interactions.

The biological activity of 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonyl groups can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where such inhibition can lead to reduced tumor growth.
  • Receptor Modulation: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Antiviral and Antimicrobial Properties: Similar compounds have shown efficacy against various viral and bacterial pathogens, suggesting potential applications in infectious disease treatment.

Antiviral Activity

Research has indicated that piperidine derivatives exhibit antiviral properties. For instance, derivatives similar to the compound under study have been evaluated for their effectiveness against HIV-1 and other viruses. A notable study found that certain piperazine derivatives demonstrated moderate protection against viral infections, indicating a potential for developing antiviral agents based on the structure of 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may possess antibacterial and antifungal properties. Studies on related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in clinical settings due to their resistance to many antibiotics .

Case Study 1: Antiviral Screening

A comprehensive screening of piperidine derivatives revealed that compounds with similar structural motifs displayed significant antiviral activity against a range of viruses, including HIV-1. The mechanism was attributed to their ability to inhibit viral replication by interfering with key enzymatic processes involved in the viral life cycle .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that certain analogs of piperidine derivatives exhibited potent antibacterial activity against resistant strains. These findings underscore the therapeutic potential of sulfonyl-substituted piperidines in treating infections caused by multidrug-resistant organisms .

Comparative Analysis

Compound Activity Target Pathogen Reference
1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidineAntiviralHIV-1
Piperazine Derivative AAntibacterialStaphylococcus aureus
Piperidine Derivative BAntifungalCandida albicans

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine with analogous compounds, focusing on substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Source/Reference
1-(3-Fluoro-4-Methoxybenzenesulfonyl)-3-(4-Fluorobenzenesulfonyl)piperidine C₁₈H₁₇F₂NO₅S₂ 1: 3-fluoro-4-methoxybenzenesulfonyl; 3: 4-fluorobenzenesulfonyl 445.46 Hypothesized enhanced solubility and target selectivity due to dual fluorinated sulfonyl groups. Derived from
1-(4-Methoxy-3-Methylbenzenesulfonyl)piperidine C₁₃H₁₇NO₃S 1: 4-methoxy-3-methylbenzenesulfonyl 279.34 Simpler structure; lacks fluorine substituents. Used in crystallography studies .
1-[(3-Bromo-4-Methoxyphenyl)Sulfonyl]-4-Methylpiperidine C₁₃H₁₈BrNO₃S 1: 3-bromo-4-methoxybenzenesulfonyl; 4: methyl 348.26 Bromine substituent increases molecular weight; potential halogen bonding in target interactions .
1-[3-(4-Fluorophenoxy)Propyl]Piperidine Hydrogen Oxalate (22) C₁₄H₁₉NOF × C₂H₂O₄ Piperidine linked to 4-fluorophenoxypropyl; oxalate salt 327.38 Demonstrated dual targeting (histamine H3 receptor and MAO-B inhibition); lower molecular weight .
1-Benzyl-3,3-Difluoro-4-(4-Fluorobenzylidene)Piperidine C₁₉H₁₈F₃N Benzyl, difluoro, and fluorobenzylidene substituents 317.35 Fluorine-rich structure; potential CNS activity due to benzylidene moiety .
4-[5-Benzylsulfanyl-4-[3-(Trifluoromethyl)Phenyl]-1,2,4-Triazol-3-Yl]-1-(4-Chlorophenyl)Sulfonylpiperidine C₂₇H₂₃ClF₃N₄O₂S₃ Complex triazole-sulfonyl hybrid 639.14 Dual sulfonyl and trifluoromethyl groups; likely protease or kinase inhibition .

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s dual fluorinated sulfonyl groups distinguish it from simpler analogs like 1-(4-methoxy-3-methylbenzenesulfonyl)piperidine . Fluorine atoms enhance electronegativity and metabolic stability compared to bromine or methyl groups . Compared to 1-[3-(4-fluorophenoxy)propyl]piperidine (22) , the sulfonyl groups in the target compound may offer stronger hydrogen-bonding interactions with biological targets, albeit at the cost of higher molecular weight.

Dual sulfonyl/fluorine motifs (as in the target compound) are rare but resemble advanced kinase inhibitors, where sulfonyl groups anchor the molecule to ATP-binding pockets .

Synthetic Challenges :

  • The target compound’s synthesis likely involves sequential sulfonylation steps, similar to 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine , but with fluorinated aryl sulfonyl chlorides.
  • Yield optimization may be challenging due to steric hindrance from the two bulky sulfonyl groups.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Sulfonylation : Introducing sulfonyl groups via nucleophilic substitution. Use solvents like dimethylformamide (DMF) or dichloromethane and catalysts such as Pd/C for coupling reactions .
  • Piperidine Functionalization : Optimize the order of sulfonyl group attachment to minimize steric hindrance. Triethylamine or other bases are critical for deprotonation during sulfonylation .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions on the piperidine ring and sulfonyl groups .
  • HPLC : Quantify purity (>95% recommended) with a C18 column and acetonitrile/water mobile phase .
  • HRMS : Confirm molecular weight and fragmentation patterns to rule out side products .

Q. What solvents and catalysts are optimal for sulfonylation reactions in this compound’s synthesis?

  • Methodological Answer :
  • Solvents : DMF (polar aprotic) for high-temperature reactions; dichloromethane for milder conditions .
  • Catalysts : Pd/C for coupling reactions; triethylamine as a base to neutralize HCl byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing dual sulfonyl groups to the piperidine core?

  • Methodological Answer :
  • Stepwise Sulfonylation : Introduce the bulkier 3-fluoro-4-methoxybenzenesulfonyl group first to reduce steric clashes during the second sulfonylation .
  • Temperature Control : Use 0–5°C for sulfonyl chloride addition to minimize side reactions .
  • In Situ Monitoring : Track reaction progress via TLC (silica gel, UV visualization) to terminate reactions at >90% conversion .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities affecting activity .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests to confirm target specificity .
  • Structural Analog Testing : Synthesize derivatives with modified sulfonyl groups to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict this compound’s binding affinity with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Focus on sulfonyl oxygen hydrogen bonds and fluorine-mediated hydrophobic contacts .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How to design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Substituent Modification : Replace 4-methoxy with hydrophilic groups (e.g., hydroxyl) to enhance aqueous solubility .
  • Prodrug Strategies : Introduce ester moieties on the piperidine nitrogen for controlled release .
  • CYP450 Inhibition Assays : Test liver microsome stability to identify metabolic hotspots for optimization .

Critical Considerations

  • Toxicity Handling : Use fume hoods and PPE due to chlorinated byproducts (evidenced in sulfonylation steps) .
  • Structural Validation : Always cross-validate NMR data with X-ray crystallography if crystals are obtainable (see piperidine ring conformation analysis in ).

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